N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1,1,2-trifluoroethanol with a phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate. This intermediate is then reacted with 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The functional groups present in the compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoroethoxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N’-cyclohexylurea
- N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine
Uniqueness
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide is unique due to its specific combination of trifluoroethoxy and difluoromethoxy groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5NO4/c1-26-13-8-9(6-7-12(13)27-16(20)21)14(25)24-10-4-2-3-5-11(10)28-17(22,23)15(18)19/h2-8,15-16H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVVSHINJADLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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